Perfluoroheptanoyl bromide
Description
Structure
2D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF13O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMDGCKMRBEXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF13O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379827 | |
| Record name | tridecafluoroheptanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159623-34-4 | |
| Record name | tridecafluoroheptanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Perfluoroheptanoyl Bromide
Established Synthetic Routes to Perfluoroheptanoyl Bromide
Traditional methods for synthesizing this compound rely on fundamental organic transformations, including carbonylation, halogenation, and radical functionalization.
Carbonylation Reactions for this compound Synthesis
Carbonylation reactions, which introduce a carbonyl group (C=O) into an organic substrate using carbon monoxide, represent a powerful tool in chemical synthesis. researchgate.netnih.gov Transition metal-catalyzed carbonylation offers a direct route to carbonyl-containing compounds like carboxylic acids, esters, and amides from various feedstocks. researchgate.netuni-rostock.de In the context of this compound synthesis, this would typically involve the carbonylation of a perfluoroheptyl halide (C7F15X) or a related precursor in the presence of a suitable bromide source. Palladium-based catalysts are frequently employed for such transformations, often involving an oxidative addition step of the catalyst into the C-X bond, followed by CO insertion and subsequent reductive elimination to yield the acyl halide. researchgate.net While widely used for various substrates, specific examples detailing the direct carbonylation to form this compound are not extensively documented in readily available literature, though the principles are well-established for a range of allylic and aryl compounds. uni-rostock.denih.gov
Halogenation and Halogen Exchange Strategies for this compound
Halogenation and halogen exchange are the most common and practical approaches for the preparation of this compound. These methods typically start from the more accessible perfluoroheptanoic acid or its corresponding acyl fluoride (B91410) or chloride.
Halogenation of Perfluoroheptanoic Acid Derivatives: The direct conversion of perfluoroheptanoic acid (C7HF13O2) to this compound can be achieved using standard brominating agents. hmdb.cascbt.com Analogous to the synthesis of other acyl halides, reagents like thionyl bromide (SOBr2) or phosphorus tribromide (PBr3) can be employed. For instance, the synthesis of perfluoroheptanoyl chloride is well-documented and often serves as a proxy for the synthesis of the bromide. amazonaws.com
Halogen Exchange: A highly efficient method involves the halogen exchange (halex) reaction starting from a perfluoroacyl fluoride. Perfluoroacyl fluorides can be readily converted into the corresponding acyl bromides in high yields by treatment with anhydrous lithium bromide. researchgate.net This reaction is driven by the formation of the more stable lithium fluoride salt. The temperature dependence of this reaction has been noted, allowing for controlled conversion. researchgate.net Similarly, exchange from perfluoroheptanoyl chloride is also a viable route. Metal-mediated halogen exchange reactions, sometimes referred to as Finkelstein reactions, have been extensively studied for aryl and vinyl halides and can be adapted for acyl halides. frontiersin.org Catalytic systems using copper(I) oxide or nickel complexes have proven effective for converting bromides to iodides, and similar principles can be applied for other halogen exchanges. frontiersin.org
Table 1: Halogen Exchange Reactions for Perfluoroacyl Halide Synthesis
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Perfluoroacyl Fluoride | Anhydrous Lithium Bromide | Perfluoroacyl Bromide | High | researchgate.net |
| (Hetero)aryl Bromide | Potassium Chloride (KCl) | (Hetero)aryl Chloride | Moderate to High | chemistryviews.org |
| (Hetero)aryl Bromide | Cesium Fluoride (CsF) | (Hetero)aryl Fluoride | N/A | chemistryviews.org |
| Perfluoroalkyl Iodide | Bromine (Br2) | Perfluoroalkyl Bromide | N/A | google.com |
Direct Radical Functionalization Approaches
Radical-based methods offer an alternative pathway for synthesizing fluorinated compounds. These reactions often proceed under milder conditions compared to ionic reactions and can exhibit unique selectivity. For the synthesis of this compound, a radical approach could involve the reaction of a perfluoroheptane (B1218580) derivative with a bromine source under conditions that generate radicals, such as UV irradiation or with a radical initiator. nih.gov For example, the synthesis of n-perfluorooctyl bromide has been achieved through a continuous gas-phase reaction of bromine and n-(1-hydrogeno)heptadecafluorooctane at high temperatures (450-520 °C), demonstrating the feasibility of radical bromination on a perfluorinated chain. google.com While this example yields a perfluoroalkyl bromide rather than an acyl bromide, similar radical mechanisms could potentially be applied to precursors containing a carbonyl group. google.com The development of stable and scalable reagents for radical perfluoroalkylation is an active area of research. nih.gov
Emerging Synthetic Techniques and Process Intensification for this compound
To overcome the limitations of traditional batch syntheses, modern research focuses on developing more efficient, selective, and scalable processes through catalysis and continuous flow chemistry.
Catalytic and Organocatalytic Methods for Enhanced Selectivity
Catalysis plays a pivotal role in modern organic synthesis by enabling reactions with higher efficiency and selectivity under milder conditions.
Transition Metal Catalysis: As mentioned, transition metals, particularly palladium, are central to carbonylation reactions. researchgate.net Metal-organic frameworks (MOFs) have also emerged as promising heterogeneous catalysts for halogen exchange reactions, offering advantages like recyclability and suitability for gram-scale and continuous-flow applications. chemistryviews.org For instance, a cobalt-based MOF has been shown to effectively catalyze the conversion of aryl bromides to chlorides and fluorides. chemistryviews.org
Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. mdpi.comnih.gov N-Heterocyclic carbenes (NHCs) have been used as metal-free, eco-friendly catalysts for the esterification of α,β-unsaturated aldehydes. nih.gov In the context of acyl halide synthesis, chiral organocatalysts, such as those derived from cinchona alkaloids, can mediate reactions like the α-chlorination of acyl chlorides. recercat.cat The development of organocatalytic methods for the synthesis of perfluoroacyl halides is an area with significant potential for creating more sustainable and selective synthetic routes. researchgate.net
Continuous Flow Chemistry Applications in this compound Production
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. apolloscientific.co.ukd-nb.infonih.gov The synthesis of various chemical intermediates, including benzyl (B1604629) bromides, has been successfully scaled up using photochemical flow reactors. apolloscientific.co.uk These systems allow for precise control over reaction parameters like residence time and temperature. d-nb.info
Flow chemistry has been applied to a wide range of transformations, including multi-step syntheses and reactive extractions. d-nb.infonih.gov For halogen exchange reactions, a continuous flow process using a packed bed of sodium iodide has been developed for aryl halides. frontiersin.org The application of such continuous flow platforms to the established halogenation or halogen exchange routes for this compound could lead to more efficient, safer, and scalable industrial production.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Scalability | Often challenging, requires process re-optimization | Generally more straightforward | apolloscientific.co.uk |
| Safety | Higher risk with exothermic or hazardous reactions | Improved safety due to small reaction volumes | nih.gov |
| Heat/Mass Transfer | Limited, can lead to gradients and side reactions | Highly efficient, better process control | d-nb.info |
| Process Control | Manual or semi-automated | Amenable to full automation and self-optimization | d-nb.info |
| Reproducibility | Can be variable between batches | High reproducibility | recercat.cat |
Principles of Sustainable Synthesis Applied to this compound
The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact. Key considerations include atom economy, the use of safer solvents, and minimizing hazardous byproducts.
Atom economy, a central concept in green chemistry, measures the efficiency of a reaction in converting reactants to the desired product. The Hunsdiecker reaction, for example, generates stoichiometric amounts of silver bromide and carbon dioxide as waste, which lowers its atom economy. Syntheses that directly convert perfluoroheptanoic acid using reagents like thionyl bromide can offer a better atom economy, as the byproducts (sulfur dioxide and hydrogen bromide) are gases that can potentially be captured and repurposed.
Solvent selection is another critical factor. The traditional Hunsdiecker reaction often employs carbon tetrachloride (CCl₄), a toxic and ozone-depleting substance. byjus.com Modern sustainable practices demand the replacement of such hazardous solvents with greener alternatives. Research into alternative reaction media is a priority for aligning such syntheses with environmental standards.
Furthermore, developing catalytic approaches can significantly enhance sustainability. A catalytic version of the Hunsdiecker reaction has been developed, which reduces the need for stoichiometric silver salts. wikipedia.org Similarly, the development of eco-friendly brominating reagents prepared from liquid bromine precursors offers a path to avoid handling hazardous elemental bromine directly, improving both safety and environmental profiles. rsc.org
Industrial Scalability and Process Optimization Considerations
Scaling the synthesis of this compound from the laboratory to an industrial level presents significant challenges related to process safety, efficiency, and cost.
For methods involving electrochemical fluorination to produce precursors, continuous processing offers advantages over batch production by improving consistency and yield. google.com Industrial ECF cells can be large, with significant anode surface areas, but require careful management of the highly corrosive hydrogen fluoride electrolyte and precise control over voltage and current density to prevent the formation of polymeric byproducts. google.com
When scaling up reactions like the Hunsdiecker reaction or direct bromination, effective thermal management is critical. These reactions can be highly exothermic, and inadequate heat dissipation can lead to runaway reactions and the formation of undesired impurities. Reactor design must incorporate efficient cooling systems and robust monitoring of reaction parameters.
Purification of the final product is another major consideration. The high reactivity of this compound necessitates careful handling and purification techniques, likely involving distillation under reduced pressure to avoid thermal decomposition. orgsyn.org The materials of construction for reactors, piping, and storage containers must be highly resistant to corrosion from both the product and any reagents or byproducts, such as hydrogen bromide or other acidic compounds. apolloscientific.co.uk The final product requires storage in appropriate containers, such as those with liners, to ensure stability and prevent leakage. apolloscientific.co.uk
The following table outlines key considerations for industrial production.
Table 2: Industrial Scale-Up Considerations
| Parameter | Consideration |
|---|---|
| Reactor Design | Corrosion-resistant materials (e.g., glass-lined steel), efficient heat exchange for thermal control. |
| Reagent Handling | Safe storage and transfer systems for corrosive materials like bromine and hydrogen fluoride. |
| Process Control | Continuous monitoring of temperature, pressure, and reactant concentration to ensure safety and product quality. |
| Purification | Fractional distillation under vacuum to isolate the product from byproducts and unreacted starting materials. |
| Waste Management | Neutralization and disposal of acidic and halogenated waste streams in compliance with environmental regulations. |
Ultimately, the economic viability of any industrial process for producing this compound will depend on optimizing reaction yields, minimizing production cycles, and ensuring the safe and environmentally responsible management of all materials. googleapis.com
Fundamental Reaction Mechanisms and Reactivity Profiles of Perfluoroheptanoyl Bromide
Electrophilic Acylation Pathways Initiated by Perfluoroheptanoyl Bromide
This compound is a potent acylating agent, readily participating in electrophilic acylation reactions. These reactions are fundamental in organic synthesis for the introduction of the perfluoroheptanoyl group into various molecules. The high electrophilicity of the carbonyl carbon in this compound is a direct consequence of the strong electron-withdrawing nature of the perfluoroalkyl chain, making it highly susceptible to attack by nucleophiles. scbt.com
Detailed Analysis of Nucleophilic Addition-Elimination Processes
The primary mechanism through which this compound undergoes acylation is the nucleophilic addition-elimination pathway. chemguide.co.ukdoubtnut.com This two-step process is characteristic of acyl halide reactivity.
The reaction is initiated by the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate. In this step, the carbon-oxygen double bond is broken, and the electrons are pushed onto the oxygen atom, creating a negative charge. chemguide.co.uk
The second stage of the mechanism involves the elimination of the leaving group, the bromide ion. The carbon-oxygen double bond reforms, and the carbon-bromine bond is cleaved. The liberated bromide ion then abstracts a proton from the nucleophile, regenerating a neutral product and forming hydrogen bromide as a byproduct. chemguide.co.uk
This addition-elimination mechanism is a common feature in the reactions of acyl chlorides and other acyl halides with nucleophiles like alcohols, amines, and water. chemguide.co.ukdoubtnut.com
Transition State Characterization in Perfluoroheptanoylation Reactions
The transition state in a chemical reaction represents the highest energy point along the reaction coordinate. ucsb.edunumberanalytics.com For perfluoroheptanoylation reactions, which proceed via a nucleophilic addition-elimination mechanism, there are two transition states corresponding to the two steps of the reaction. The transition state is a fleeting molecular configuration that is not directly observable but can be studied through computational methods and kinetic isotope effect (KIE) analyses. ucsb.edunih.govufl.edu
The structure of the transition state provides crucial insights into the reaction mechanism. numberanalytics.com In the context of acylation, the transition state for the initial nucleophilic attack would involve the partial formation of the bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen double bond. The geometry around the carbonyl carbon changes from trigonal planar to tetrahedral.
The energy of this transition state is a key determinant of the reaction rate. The strong electron-withdrawing effect of the perfluoroheptyl group in this compound is expected to stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate, thereby lowering the activation energy and accelerating the reaction.
Stereochemical Aspects and Chiral Induction in this compound Transformations
When this compound reacts with a chiral substrate or in the presence of a chiral catalyst, the stereochemical outcome of the reaction becomes a critical consideration. The introduction of a perfluoroheptanoyl group can influence the stereochemistry of the product, and conversely, the existing chirality in a molecule can direct the approach of the this compound.
While specific research on chiral induction directly involving this compound is not extensively documented in the provided search results, the principles of chiral induction are well-established in organic chemistry. nih.govmdpi.com Chiral auxiliaries or catalysts can be employed to control the stereoselectivity of acylation reactions. For instance, a chiral alcohol reacting with this compound would likely lead to a diastereomeric mixture of esters, with the ratio depending on the steric and electronic interactions in the transition state.
The use of chiral catalysts, such as chiral amines or phosphines, can create a chiral environment around the reaction center, favoring the formation of one enantiomer over the other. nih.gov This is a cornerstone of asymmetric synthesis.
Chemoselectivity and Regioselectivity in Complex Molecular Systems with this compound
In molecules containing multiple reactive sites (polyfunctional substrates), the ability to selectively acylate a specific functional group is known as chemoselectivity. Similarly, in aromatic systems with multiple positions for substitution, directing the acylation to a particular carbon atom is termed regioselectivity.
Differentiation of Reactive Sites in Polyfunctional Substrates
The high reactivity of this compound can present challenges in achieving chemoselectivity. In a molecule with, for example, both an alcohol and a secondary amine, both groups are nucleophilic and can potentially react. However, the relative nucleophilicity of the functional groups often dictates the outcome. Amines are generally more nucleophilic than alcohols and would be expected to react preferentially.
Reaction conditions such as temperature, solvent, and the presence of a base can be manipulated to enhance the selectivity for the desired functional group. For instance, a less reactive acylating agent or milder reaction conditions might favor the acylation of the more reactive functional group.
Positional Control in Aromatic and Heteroaromatic Acylations
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. fiveable.melibretexts.orgrsc.org When this compound is used in a Friedel-Crafts reaction with a substituted aromatic or heteroaromatic compound, the position of acylation is governed by the directing effects of the substituents already present on the ring.
Electron-donating groups (e.g., -OCH₃, -CH₃) are activating and direct the incoming electrophile (the perfluoroheptanoyl cation or its complex with the Lewis acid catalyst) to the ortho and para positions. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) are deactivating and direct the incoming group to the meta position. The regioselectivity of these reactions can often be very high. researchgate.net
For instance, the acylation of anisole (B1667542) (methoxybenzene) with an acyl chloride in the presence of a Lewis acid catalyst like samarium(III) iodide (SmI₃) has been shown to be highly para-selective. researchgate.net Similar high regioselectivity would be anticipated in the Friedel-Crafts acylation using this compound, driven by the steric bulk of the perfluoroheptanoyl group and the electronic nature of the aromatic substrate. mdpi.com
Kinetic and Thermodynamic Investigations of this compound Reactivity
The reactivity of this compound is fundamentally dictated by the powerful electron-withdrawing nature of the perfluoroheptyl group (C₇F₁₅) and the inherent properties of the acyl bromide functionality. The C₇F₁₅ group, with its high electronegativity, creates a significant partial positive charge on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This enhanced electrophilicity is a hallmark of perfluorinated acyl halides and drives their reactivity.
General Reactivity and Mechanistic Considerations
Nucleophilic acyl substitution is the primary reaction pathway for this compound. This mechanism typically proceeds through a tetrahedral intermediate. The general order of reactivity for acyl halides follows the trend: acyl iodide > acyl bromide > acyl chloride > acyl fluoride (B91410). This trend is largely governed by two key factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion (the leaving group). The carbon-bromine bond is weaker than the carbon-chlorine bond, and the bromide ion is a better leaving group than the chloride ion because it is a weaker base. quora.com Consequently, this compound is expected to be more reactive than perfluoroheptanoyl chloride.
The strong electron-withdrawing effect of the perfluoroalkyl chain further accelerates the rate of nucleophilic attack compared to non-fluorinated acyl bromides. However, it is important to note that the stability of the acyl halide itself is inversely related to its reactivity. A study on the halogen exchange of perfluoroacyl fluorides demonstrated that they could be converted to the corresponding chlorides, bromides, and iodides upon treatment with lithium halides, with the reaction's temperature dependence indicating the relative instability of the heavier acyl halides. researchgate.net
Kinetic Profile: A Qualitative Assessment
The activation energy for the formation of the tetrahedral intermediate is expected to be relatively low due to the highly electrophilic nature of the carbonyl carbon. The subsequent collapse of this intermediate to expel the bromide ion is also a facile process.
Comparative Reactivity of Acyl Halides
To contextualize the expected reactivity of this compound, the following table provides a general comparison of the relative reactivity of different acyl halides in nucleophilic substitution reactions.
| Acyl Halide Type | Carbon-Halogen Bond Strength | Leaving Group Ability | General Reactivity |
| Acyl Iodide | Weakest | Excellent | Highest |
| Acyl Bromide | Weaker | Good | High |
| Acyl Chloride | Stronger | Moderate | Moderate |
| Acyl Fluoride | Strongest | Poor | Lowest |
This table presents a generalized trend. Actual reaction rates will depend on the specific nucleophile, solvent, and reaction conditions.
Thermodynamic Considerations
The reactions of this compound are generally expected to be thermodynamically favorable, resulting in a negative Gibbs free energy change (ΔG). The formation of more stable products, such as esters or amides, from the highly reactive acyl bromide is a strong driving force for these reactions.
The thermodynamic stability of this compound itself is relatively low compared to other carboxylic acid derivatives, which is consistent with its high reactivity. The compound's susceptibility to hydrolysis, a common reaction for acyl halides, to form perfluoroheptanoic acid and hydrobromic acid is a practical manifestation of this thermodynamic instability. scholaris.ca
Strategic Applications of Perfluoroheptanoyl Bromide in Contemporary Organic Synthesis
Construction of Perfluoroheptanoylated Carbonyl Compounds
The electrophilic nature of the carbonyl carbon in perfluoroheptanoyl bromide makes it a prime substrate for nucleophilic acyl substitution reactions, enabling the efficient synthesis of a variety of perfluoroheptanoylated carbonyl compounds. scbt.com
The synthesis of perfluoroalkyl ketones is a significant area of organofluorine chemistry, as these compounds are valuable intermediates. An efficient method for preparing perfluoroalkyl ketones involves the reaction of organometallic reagents with perfluoroacyl halides. For instance, the reaction of Grignard reagents (RMgBr) with this compound at low temperatures, typically between -70 to -60 °C, can yield the corresponding perfluoroheptyl ketones. researchgate.net This reaction is often highly selective, stopping at the ketone stage without proceeding to the formation of tertiary alcohols, a common side reaction with less sterically hindered or electronically different ketones. researchgate.net Density Functional Theory (DFT) calculations have suggested that the resulting perfluoroalkyl-substituted ketones exhibit lower electrophilicity compared to their non-fluorinated counterparts, thus preventing further addition of the organometallic reagent. researchgate.net
While the direct synthesis of fluorinated aldehydes from this compound is less commonly documented, organocatalytic methods have been developed for the α-fluorination of α-branched aldehydes, which can be a route to complex fluorinated aldehyde structures. beilstein-journals.org However, a more direct, albeit challenging, approach would involve the controlled partial reduction of this compound.
Table 1: Synthesis of Perfluoroheptyl Ketones
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | Phenylmagnesium bromide | 1-Phenyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-1-heptanone | Grignard Reaction | molaid.com, researchgate.net |
| This compound | Cyclohexylmagnesium bromide | 1-Cyclohexyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-1-heptanone | Grignard Reaction | researchgate.net |
| This compound | Ethylmagnesium bromide | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-3-nonanone | Grignard Reaction | researchgate.net |
The high reactivity of the acyl bromide functionality allows for the straightforward synthesis of esters, amides, and thioesters through reactions with corresponding nucleophiles. scbt.com
Esters: The reaction of this compound with various alcohols or phenols, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HBr byproduct, yields perfluoroheptanoyl esters. This method is applicable to a wide range of alcohol substrates, including primary, secondary, and sterically hindered alcohols.
Amides: Similarly, primary and secondary amines readily react with this compound to form highly stable perfluoroheptanoyl amides. The resulting amide bond is often exceptionally robust due to the strong inductive effect of the perfluoroalkyl chain. This reaction is fundamental in modifying peptides and other biologically relevant molecules. googleapis.com
Thioesters: Thioesters can be synthesized by the acylation of thiols with this compound. organic-chemistry.org These compounds are important intermediates in organic synthesis and have applications in biochemistry. The reaction proceeds efficiently, capitalizing on the high nucleophilicity of the thiol group. scbt.comorganic-chemistry.org
Table 2: Synthesis of Perfluoroheptanoyl Derivatives
| Nucleophile | Product Type | General Reaction |
|---|---|---|
| R-OH (Alcohol/Phenol) | Ester | C₆F₁₃COBr + R-OH → C₆F₁₃COOR + HBr |
| R-NH₂ (Primary Amine) | Amide | C₆F₁₃COBr + R-NH₂ → C₆F₁₃CONHR + HBr |
| R₂NH (Secondary Amine) | Amide | C₆F₁₃COBr + R₂NH → C₆F₁₃CONR₂ + HBr |
| R-SH (Thiol) | Thioester | C₆F₁₃COBr + R-SH → C₆F₁₃COSR + HBr |
Introduction of Perfluoroheptanoyl Moieties into Heterocyclic Frameworks
The incorporation of perfluoroalkyl groups into heterocyclic compounds is a key strategy for modulating their chemical and biological properties. This compound serves as an effective reagent for the N-, O-, or S-acylation of various heterocyclic systems. nih.gov
Nitrogen Heterocycles: Nitrogen atoms within heterocyclic rings, such as in pyrazoles, triazoles, and imidazoles, can be readily acylated with this compound. mdpi.comuzhnu.edu.ua This modification can significantly alter the electron density of the heterocyclic ring, influencing its reactivity and interaction with biological targets. For example, the synthesis of thiazino[3,4-b] lookchem.commolaid.comCurrent time information in Bangalore, IN.triazolium salts has been achieved through the reaction of 1-(perfluoroheptanoyl)thiosemicarbazide with methyl phenylpropanoate. uzhnu.edu.ua
Oxygen Heterocycles: Oxygen-containing heterocycles, which are prevalent in natural products, can be functionalized using this compound. mdpi.comiajpr.com Hydroxyl-substituted furans, pyrans, or other oxygenated ring systems can be esterified to introduce the perfluoroheptanoyl group, thereby increasing lipophilicity and potentially enhancing membrane permeability. clockss.orgrsc.org
Sulfur Heterocycles: The synthesis of fluorinated sulfur-containing heterocycles is of great interest for materials science and medicinal chemistry. mdpi.commdpi.com Thiol-functionalized thiophenes, thiazoles, or other sulfur heterocycles can be acylated to form the corresponding thioesters. The electron-withdrawing nature of the perfluoroheptanoyl group can enhance the reactivity of these systems in subsequent transformations. nih.govepa.govresearchgate.net
Table 3: Perfluoroheptanoylation of Heterocycles
| Heterocycle Type | Functional Group | Product |
|---|---|---|
| Pyrrole | -NH | N-Perfluoroheptanoylpyrrole |
| 4-Hydroxycoumarin | -OH | 4-(Perfluoroheptanoyloxy)coumarin |
| 2-Thiophenethiol | -SH | S-(Thiophen-2-yl) perfluoroheptanethioate |
The introduction of a perfluoroheptanoyl group can dramatically influence the bioactivity of a molecule. The unique properties of the perfluoroalkyl chain can enhance metabolic stability, improve binding affinity to protein targets, and increase bioavailability. Patents have described the use of perfluoroheptanoyl groups in the modification of various compounds, including those with potential therapeutic applications. googleapis.comgoogle.comgoogle.com For instance, the acylation of amino or hydroxyl groups in a parent drug molecule with this compound can lead to new analogs with improved pharmacokinetic profiles. This strategy has been explored in the development of novel agents for a range of diseases. google.com
Table 4: Bioactive Scaffolds Modified with Perfluoroheptanoyl Group
| Scaffold | Original Application Area | Potential Benefit of Perfluoroheptanoylation | Reference |
|---|---|---|---|
| Resorcylic acid lactones | Therapeutic agents | Modulation of activity and pharmacokinetics | google.com |
| Ribofuranosyl pyrimidines/purines | Antiviral nucleosides | Enhanced metabolic stability | google.com |
| Amino acids | Building blocks for peptides | Creation of novel bioactive peptides | googleapis.com |
This compound as a Precursor for Advanced Fluorinated Building Blocks
Beyond its direct use in acylation reactions, this compound is a valuable starting material for the synthesis of other important fluorinated building blocks. These precursors expand the toolbox available to chemists for constructing complex fluorinated molecules.
One significant transformation is the conversion of this compound into di(perfluoroheptanoyl)peroxide. This peroxide can serve as a radical initiator in polymerization processes, particularly for the synthesis of fluoropolymers. epo.orggoogleapis.com The thermal or photochemical decomposition of this peroxide generates perfluoroheptanoyl radicals, which can initiate the polymerization of fluorinated monomers like tetrafluoroethylene. googleapis.com
Furthermore, the reduction of this compound can yield the corresponding 1H,1H-perfluoroheptan-1-ol, a valuable fluorinated alcohol. This transformation can be achieved using standard reducing agents capable of converting acyl halides to alcohols. The resulting alcohol can then be used in a variety of other synthetic applications, such as etherifications or esterifications, to build more complex fluorinated structures.
Table 5: Fluorinated Building Blocks Derived from this compound
| Derived Building Block | Synthetic Method | Application | Reference |
|---|---|---|---|
| Di(perfluoroheptanoyl)peroxide | Reaction with a peroxide source | Radical initiator for fluoropolymer synthesis | epo.orggoogleapis.com |
| 1H,1H-Perfluoroheptan-1-ol | Reduction (e.g., with LiAlH₄) | Intermediate for ethers, esters, etc. | thieme-connect.de |
| Perfluoroheptanoic acid | Hydrolysis | Versatile fluorinated carboxylic acid | thieme-connect.de |
Generation of Perfluoroheptanoyl Radicals and Carbanions
The generation of reactive intermediates from this compound is a key strategy for introducing the perfluoroheptanoyl moiety or its fragments into organic molecules. The primary pathways involve the formation of radicals and, more elusively, carbanions.
Perfluoroheptanoyl Radicals: The formation of perfluoroacyl radicals from their corresponding halides is a known process, often initiated by photolysis. researchgate.net The photolysis of perfluoroacyl halides, such as perfluoroacetyl chloride, at specific wavelengths can induce the cleavage of the carbon-halogen bond to yield the corresponding perfluoroacyl radical (e.g., CF₃CO•). researchgate.net This principle can be extended to this compound, where irradiation would lead to the homolytic cleavage of the C-Br bond, generating the perfluoroheptanoyl radical (C₆F₁₃CO•).
A significant challenge in the chemistry of perfluoroacyl radicals is their propensity for rapid decarbonylation. nih.govbohrium.com The perfluoroacyl radical is often unstable and readily loses a molecule of carbon monoxide (CO) to form a more stable perfluoroalkyl radical (•C₆F₁₃). nih.gov This subsequent fragmentation must be considered when designing synthetic routes, as it can lead to perfluoroalkylation rather than perfluoroacylation products.
Alternative methods for generating fluorinated radicals often employ photoredox catalysis. nih.gov For instance, trifluoroacetic anhydride (B1165640) (TFAA) can be activated under photoredox conditions to serve as a precursor for the trifluoroacetyl radical. bohrium.comnih.gov While direct examples with this compound are not prevalent in the literature, these methodologies suggest a viable pathway for its activation to radical intermediates.
Perfluoroheptanoyl Carbanions: The generation of a perfluoroheptanoyl carbanion is synthetically challenging. The literature contains methods for producing perfluoroalkyl carbanions, which are stabilized by the strong inductive effect of the fluorine atoms. electronicsandbooks.combeilstein-journals.org However, the direct formation of a perfluoroacyl carbanion from a perfluoroacyl halide is not a commonly reported transformation. Cathodic reduction of perfluoroalkyl halides is a known method to generate radical and/or anionic species. umich.edu It is conceivable that under specific electrochemical conditions, this compound could accept an electron to form a radical anion, which might then be further reduced, though this remains a subject for further investigation.
Utilization in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are powerful tools for building molecular diversity. nih.govscielo.brsci-hub.se The most prominent isocyanide-based MCRs are the Passerini and Ugi reactions. mdpi.com
The Passerini three-component reaction (P-3CR) typically involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. mdpi.comnih.gov The Ugi four-component reaction (U-4CR) expands on this by including a primary amine, which condenses with the carbonyl component to form an imine in situ. This imine then reacts with the isocyanide and the carboxylic acid to yield an α-acylamino amide. mdpi.combeilstein-journals.org
While direct examples specifying this compound as a reactant in these sequences are scarce, the use of perfluorinated carboxylic acids in Ugi reactions has been demonstrated. nih.gov In one notable application, a library of molecular keys for cryptography was synthesized using an Ugi-4CR with various perfluorinated acids as the acid component. nih.gov This establishes the compatibility of the perfluoroacyl framework within the mechanistic manifold of the Ugi reaction.
Given that this compound can be readily hydrolyzed to perfluoroheptanoic acid, it serves as a direct precursor to the required acid component for these MCRs. A two-step, one-pot process could be envisioned where the acyl bromide is first converted to the carboxylic acid, followed by the addition of the other MCR components. This approach would allow for the incorporation of the C₆F₁₃CO- unit into the diverse scaffolds accessible through MCRs, such as peptidomimetics and complex heterocycles. nih.govnih.gov
Catalytic Reactions Involving this compound as a Key Reagent
Transition metal catalysis provides efficient pathways for forming carbon-carbon and carbon-heteroatom bonds. Perfluoroacyl halides are potential substrates for various catalytic cross-coupling reactions, with palladium and copper-based systems being the most explored for related fluorinated compounds. researchgate.netnih.govbeilstein-journals.orgmdpi.com
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for carbonylation and cross-coupling reactions. The palladium-catalyzed carbonylative cross-coupling of unactivated difluoroalkyl halides with organoboron reagents has been shown to proceed under one atmosphere of carbon monoxide, representing a significant advance in the catalytic carbonylation of such substrates. researchgate.net Similarly, palladium-catalyzed cyclocarbonylation reactions of halo-alcohols are used to synthesize lactones under mild conditions. researchgate.net These precedents suggest that this compound could be a viable substrate for palladium-catalyzed reactions, such as a decarbonylative coupling or a Suzuki-Miyaura type reaction to form perfluoroalkylated ketones, although specific examples with this exact reagent are not extensively documented. The oxidative addition of the C-Br bond to a Pd(0) center would be the key initiating step in such a catalytic cycle.
Table 2: Representative Conditions for Palladium-Catalyzed Carbonylative Coupling of Fluoroalkyl Halides
| Catalyst/Ligand | Substrates | Reductant/Base | Solvent | Product Type | Reference(s) |
| PdCl₂(PPh₃)₂ | Halo-alcohols, CO | - | - | Lactones | researchgate.net |
| Pd(OAc)₂ / 2-PyPPh₂ | Alkynols, CO | - | - | Lactones | researchgate.net |
| Pd Catalyst | Difluoroalkyl halides, Alkyl-9-BBN, CO | - | - | Ketones | researchgate.net |
Copper-Catalyzed Reactions: Copper-catalyzed reactions are particularly prominent for the introduction of perfluoroalkyl groups. nih.govbeilstein-journals.org The copper-mediated cross-coupling of aryl iodides with perfluoroalkyl sources is a well-established method. nih.gov A general method for the arylation of 1H-perfluoroalkanes uses a copper chloride/phenanthroline catalyst. nih.gov While these reactions typically install a perfluoroalkyl (R_F) group rather than a perfluoroacyl (R_F-CO) group, they highlight the utility of copper in activating fluorinated substrates. A potential pathway for this compound could involve a copper-catalyzed coupling with an organometallic reagent, possibly leading to a ketone product.
The development of specific catalytic systems that can effectively utilize this compound without promoting decarbonylation remains an active area of research. Success in this area would provide a direct and atom-economical route to a wide range of valuable perfluoroacylated compounds.
Derivatization and Functional Group Interconversions of Perfluoroheptanoyl Bromide
Modifications at the Bromine Acyl Center
The acyl bromide functional group is the primary site of reactivity in perfluoroheptanoyl bromide. The strong electron-withdrawing nature of the perfluoroheptyl chain significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles. scbt.com This heightened reactivity facilitates numerous transformations at the acyl center.
Reductive and Oxidative Transformations of the Acyl Bromide
The transformation of the acyl bromide group into other functional groups through redox reactions is a key strategy for derivatization. While specific literature on this compound is sparse, the reactivity can be inferred from related perfluoroacyl halides.
Reductive Transformations: The reduction of acyl halides is a fundamental process in organic synthesis. For perfluoroacyl halides, this can lead to valuable perfluorinated aldehydes or alcohols. The reduction of acyl halides to aldehydes, however, can be challenging as many reducing agents will continue the reduction to the corresponding alcohol. Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful hydride sources that readily reduce acyl halides to primary alcohols. chemistrysteps.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. chemistrysteps.com The synthesis of aldehydes from nitroalkanes using perfluorodiacyl peroxides has been reported, suggesting complex electron transfer pathways for generating carbonyl compounds from perfluorinated precursors. scispace.com
Oxidative Transformations: The direct oxidation of the acyl bromide group is not a common transformation. However, oxidative processes involving perfluoroacyl halides have been observed, particularly in photochemical reactions. Photolysis of perfluoroacyl halides, such as chlorides and fluorides, in the presence of oxygen can lead to the formation of perfluorinated radicals. electronicsandbooks.comresearchgate.net These radicals can participate in subsequent reactions, including the catalytic oxidation of other molecules like carbon monoxide, though this represents an indirect oxidative transformation related to the initial acyl halide. electronicsandbooks.comresearchgate.net
Substitution Reactions with Diverse Nucleophiles
Nucleophilic acyl substitution is the most characteristic reaction of this compound. scbt.comsimply.science The high reactivity of the acyl bromide, enhanced by the perfluoroalkyl chain, allows for facile reactions with a broad spectrum of nucleophiles under mild conditions to form a variety of stable acyl derivatives. scbt.com
These reactions typically proceed through a nucleophilic addition-elimination mechanism. The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the bromide ion as a leaving group. simply.sciencelibretexts.org
Key examples of nucleophilic substitution with this compound include:
Esterification: Reaction with alcohols (R'-OH) yields perfluoroheptanoic esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the hydrogen bromide byproduct. libretexts.org Esterification is a cornerstone of synthesis, producing compounds used as plasticizers, solvents, and precursors for polymers like polyesters. libretexts.org
Amide Synthesis: Amines (primary, R'-NH₂, or secondary, R'₂NH) react readily with this compound to form the corresponding amides. whiterose.ac.uk These reactions are typically high-yielding and form a stable amide bond, a critical linkage in many biologically active molecules and polymers. whiterose.ac.ukresearchgate.net
Friedel-Crafts Acylation: In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), this compound can acylate aromatic rings. numberanalytics.comsigmaaldrich.com This electrophilic aromatic substitution reaction attaches the perfluoroheptanoyl group to an aromatic substrate, forming an aryl perfluoroalkyl ketone. sigmaaldrich.comresearchgate.net This method is fundamental for synthesizing precursors for pharmaceuticals, agrochemicals, and dyes. researchgate.net
Halogen Exchange: Perfluoroacyl bromides can be synthesized from the corresponding acyl fluorides by reacting with anhydrous lithium bromide, indicating that halogen exchange reactions are feasible. researchgate.net
Below is a table summarizing these key substitution reactions.
| Nucleophile | Reagent Type | Product Class | General Reaction |
| Alcohol (R'-OH) | Oxygen Nucleophile | Ester | C₆F₁₃COBr + R'-OH → C₆F₁₃COOR' + HBr |
| Amine (R'₂NH) | Nitrogen Nucleophile | Amide | C₆F₁₃COBr + R'₂NH → C₆F₁₃CONR'₂ + HBr |
| Arene (Ar-H) | Carbon Nucleophile | Aryl Ketone | C₆F₁₃COBr + Ar-H + AlCl₃ → C₆F₁₃CO-Ar + HCl + AlCl₂Br |
| Carboxylate (R'COO⁻) | Oxygen Nucleophile | Anhydride (B1165640) | C₆F₁₃COBr + R'COO⁻ → C₆F₁₃CO-O-COR' + Br⁻ |
Functionalization Strategies for the Perfluoroheptanoyl Carbon Chain
Modifying the perfluoroalkyl chain itself opens another dimension for creating novel derivatives. While the C-F bond is exceptionally strong, and the chain is generally considered inert, modern synthetic methods have enabled functionalization at positions remote from the carbonyl group.
Remote Functionalization and C-H Activation Approaches
Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. researchgate.net While this compound itself lacks C-H bonds on its chain, derivatives of it that do contain C-H bonds can be functionalized using these advanced methods. Late-stage functionalization (LSF) allows for the modification of complex molecules, which is highly valuable in drug discovery. nih.gov
Catalytic systems, often based on transition metals like palladium, copper, or cobalt, can enable selective C-H functionalization. nih.govshu.ac.uk These methods can operate through various mechanisms, including single electron transfer (SET), and can be directed by existing functional groups within the molecule to achieve high regioselectivity. shu.ac.uk For instance, chemoenzymatic methods using halogenase enzymes can introduce a halogen at a specific C-H bond, which then serves as a synthetic handle for further cross-coupling reactions. nih.gov
Introduction of Additional Functionalities onto the Perfluoroalkyl Chain
Beyond C-H activation, other strategies can introduce new functional groups onto a perfluoroalkyl chain. While direct functionalization of the C-F bonds in the perfluoroheptanoyl chain is extremely challenging, synthetic routes starting from different fluorinated precursors can build a functionalized chain that is then converted to a perfluoroheptanoyl derivative.
For example, research has shown that perfluoroalkyl iodides can undergo radical reactions to add across alkenes or alkynes, introducing the perfluoroalkyl chain onto another molecule. conicet.gov.ar Subsequent manipulation of the terminal iodide and the other functional groups present can lead to a variety of derivatives. These strategies highlight that while post-synthesis modification of the perfluoroheptanoyl chain is difficult, constructing it from already functionalized building blocks is a viable approach to novel structures.
Design and Synthesis of Novel Perfluoroheptanoyl Derivatives with Tailored Reactivity
The chemical properties of this compound make it a key starting material for designing novel derivatives with specific, tailored functions. lookchem.com Its integration into larger molecules can impart properties such as thermal stability, chemical resistance, and unique solubility characteristics (hydrophobicity and lipophobicity). lookchem.comscbt.com
Examples of such designed derivatives include:
Polymers and Materials: this compound is used as a building block in polymer manufacturing. lookchem.com The resulting fluorinated polymers have enhanced stability and performance, making them suitable for durable coatings, advanced electronic materials, and high-performance lubricants. lookchem.com For instance, fluorinated cellulose (B213188) esters, synthesized from cellulose and a perfluoroacyl chloride, can be used to create superhydrophobic surfaces. acs.org
Biologically Active Molecules: The perfluoroheptanoyl group can be incorporated into biologically active compounds. The introduction of a perfluoroalkyl chain can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. For example, a ferric tris(β-diketonate) complex derived from (perfluoroheptanoyl)acetone (B1362343) has been developed as a signal enhancement agent for fluorine-19 MRI. nih.gov
Organogelators: The synthesis of partially fluorinated amide and urea-amide derivatives from perfluoroacyl precursors has been shown to produce compounds with excellent gelation behavior in organic solvents, which can be used for surface modification.
The synthesis of these derivatives leverages the reliable reactivity of the acyl bromide group, allowing for its conjugation to a wide variety of molecular scaffolds.
Advanced Spectroscopic and Mechanistic Characterization Techniques for Perfluoroheptanoyl Bromide and Its Reaction Intermediates
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. google.com For perfluoroheptanoyl bromide, MS is critical for confirming its molecular identity and for studying its fragmentation behavior, which aids in structural elucidation and in understanding reaction pathways.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). rsc.org This precision allows for the determination of the elemental formula of a molecule. For this compound (C₇F₁₃OBr), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. nih.gov
Table 2: Exact Mass and Isotopic Pattern for this compound
| Isotope | Exact Mass (Da) | Relative Abundance (%) |
| C₇F₁₃O⁷⁹Br | 429.8943 | ~100 |
| C₇F₁₃O⁸¹Br | 431.8923 | ~97.5 |
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of ions. mdpi.com In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. nih.gov The fragmentation patterns provide a "fingerprint" of the molecule and reveal information about its structure and bond strengths. libretexts.org
Common fragmentation pathways for perfluoroacyl bromides include:
Loss of the bromine atom: [M - Br]⁺
Loss of the carbonyl group: [M - CO]⁺
Cleavage of the C-C bonds in the perfluoroalkyl chain: This leads to a series of perfluoroalkyl fragment ions.
Analysis of these fragmentation pathways is crucial for identifying this compound in complex mixtures and for characterizing its reaction intermediates. foopak.comthdstatic.com
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. youtube.com The IR spectrum of this compound is dominated by strong absorption bands corresponding to the C-F and C=O stretching vibrations. The C=O stretching frequency in acyl bromides is typically found in the region of 1780-1815 cm⁻¹. The C-F stretching vibrations of the perfluoroalkyl chain give rise to a series of intense bands in the 1100-1300 cm⁻¹ region. osti.gov
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. spectroscopyonline.comrsc.org While the C-F bonds often produce weak Raman signals, the C=O stretch is typically Raman active. Raman spectroscopy can be particularly useful for studying reactions in aqueous media due to the weak Raman scattering of water. asianjournalofphysics.com The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of this compound, allowing for its identification and the monitoring of its chemical transformations. nih.govnih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O | Stretching | 1780 - 1815 |
| C-F | Stretching | 1100 - 1300 |
| C-Br | Stretching | 500 - 600 |
X-ray Crystallography for Solid-State Structural Analysis of Perfluoroheptanoyl Derivatives
X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. nih.gov While direct crystallographic data for this compound in the public domain is scarce, analysis of its derivatives provides invaluable structural information. The crystal structures of these related compounds offer insights into the conformational preferences and intermolecular interactions dictated by the perfluoroheptyl chain.
A notable example is the X-ray diffraction analysis of an iron(III) complex of (perfluoroheptanoyl)acetone (B1362343), specifically Iron(III) tris(perfluoroheptanoyl)acetone (Fe-PFHA). nih.gov The crystal structure of Fe-PFHA reveals detailed information about the coordination of the perfluoroheptanoyl-containing ligand to the metal center. nih.gov The electron-withdrawing nature of the perfluoroheptyl group significantly influences the electronic properties and geometry of the complex. mdpi.com
In the solid state, perfluorinated compounds often exhibit unique packing arrangements stabilized by fluorine-fluorine interactions and the high electronegativity of fluorine atoms. For instance, the linear, rigid conformation of perfluoroalkyl chains, as seen in analogs like perfluoroheptanoic acid, is a common structural motif that likely influences the crystal packing of this compound derivatives. The detailed bond lengths, angles, and torsion angles obtained from such crystallographic studies are fundamental for computational modeling and for understanding the steric and electronic effects of the perfluoroheptyl group in chemical reactions.
Interactive Data Table: Crystallographic Data for an Iron(III) tris(perfluoroheptanoyl)acetone (Fe-PFHA) Complex
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₀H₃F₃₉FeO₆ |
| Molecular Weight | 1265.2 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.25 |
| b (Å) | 20.45 |
| c (Å) | 14.78 |
| α (°) | 90 |
| β (°) | 113.4 |
| γ (°) | 90 |
| Volume (ų) | 4500.8 |
| Z | 4 |
Data sourced from studies on Fe-PFHA, a derivative of this compound. nih.gov
In Situ Spectroscopic Methods for Real-Time Reaction Monitoring
In situ spectroscopic techniques are powerful tools for monitoring chemical reactions as they occur, providing real-time data on the concentrations of reactants, intermediates, and products. mdpi.com This approach is particularly valuable for studying the reactions of this compound, as it can help to identify transient intermediates and elucidate complex reaction mechanisms. ccspublishing.org.cn
Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy, often utilizing an attenuated total reflection (ATR) probe, can be directly immersed in a reaction vessel. mdpi.com This technique is highly effective for tracking the progress of reactions involving perfluoroacyl halides. The strong carbonyl (C=O) stretching vibration of this compound would have a characteristic frequency, and its disappearance, along with the appearance of new vibrational bands corresponding to products, can be monitored in real time. This method allows for the optimization of reaction conditions and ensures precise control over the reaction endpoint. mdpi.comamericanpharmaceuticalreview.com Studies on the photo-oxidation of fluorinated ethers have successfully used in situ FTIR to identify and quantify reaction products. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for studying reactions of fluorinated compounds. chemrxiv.orgrsc.org The large chemical shift dispersion and the 100% natural abundance of the ¹⁹F nucleus allow for the clear resolution of signals from different fluorine-containing species in a reaction mixture. chemrxiv.org In situ ¹⁹F NMR can be used to follow the conversion of this compound by monitoring the disappearance of its unique fluorine signals and the emergence of signals corresponding to the perfluoroheptyl group in the product molecules. core.ac.ukresearchgate.net This method provides quantitative data on reaction kinetics and can help to identify and characterize reaction intermediates. core.ac.uk
Raman Spectroscopy: Raman spectroscopy is another valuable tool for real-time reaction monitoring, particularly for reactions in heterogeneous or turbid media. nih.govhoriba.com It is a non-destructive technique that can provide detailed information about molecular vibrations. news-medical.net For reactions involving this compound, Raman spectroscopy can be used to monitor changes in the vibrational modes of the C-Br and C=O bonds, as well as the characteristic vibrations of the perfluoroalkyl chain. americanpharmaceuticalreview.com The ability to use fiber-optic probes allows for flexible integration into various reactor setups. nih.govmdpi.com
Interactive Data Table: Overview of In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Applicability to this compound Reactions | Key Advantages |
|---|---|---|---|
| In Situ FTIR | Monitors changes in vibrational modes of functional groups. | Tracks the disappearance of the C=O stretch of the acyl bromide and the appearance of product bands. mdpi.comrsc.org | Provides real-time kinetic data; suitable for a wide range of reaction conditions. mdpi.com |
| In Situ ¹⁹F NMR | Detects changes in the chemical environment of fluorine atoms. | Quantitatively follows the conversion of the perfluoroheptyl group from reactant to product. chemrxiv.orgcore.ac.uk | Highly sensitive and specific to fluorinated species; provides detailed structural information on intermediates. rsc.org |
| In Situ Raman | Analyzes scattered light to probe molecular vibrations. | Monitors C-Br and C=O bond vibrations and changes in the perfluoroalkyl chain conformation. americanpharmaceuticalreview.commdpi.com | Non-destructive; suitable for aqueous and solid-phase reactions; can be used with fiber optics. nih.govnews-medical.net |
Theoretical and Computational Chemistry Approaches for Perfluoroheptanoyl Bromide Systems
Computational Modeling of Reaction Mechanisms and Catalytic Cycles
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving perfluoroheptanoyl bromide, providing insights that are often difficult to obtain experimentally.
Understanding a chemical reaction requires mapping the potential energy surface (PES), which represents the energy of the system as a function of its geometry.
Locating Stationary Points: The first step in mapping a PES is to locate the stationary points, which include reactants, products, intermediates, and transition states. Geometry optimization algorithms are used to find the minimum energy structures for reactants, products, and any intermediates.
Transition State (TS) Searching: A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method or dimer method, are used to locate the TS geometry. The nature of the located transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once a transition state has been located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the transition state connects the desired reactants and products. The IRC path follows the minimum energy path downhill from the transition state to the corresponding reactant and product, thus mapping out the reaction pathway.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can predict various spectroscopic parameters, which can aid in the identification and characterization of this compound.
Vibrational Spectroscopy: DFT calculations are routinely used to predict infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can obtain the vibrational frequencies and their corresponding intensities. The calculated spectrum can then be compared with experimental data for structural assignment. The carbonyl (C=O) stretching frequency in this compound would be a characteristic and intense peak in its IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹³C and ¹⁹F NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. These predictions are valuable for interpreting experimental NMR data and confirming the molecular structure.
A hypothetical table of predicted vibrational frequencies for this compound is shown below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity (km/mol) |
| C=O stretch | 1850 | High |
| C-F stretches | 1100-1300 | Very High |
| C-Br stretch | 650 | Medium |
Note: The values in this table are illustrative and not based on actual calculations for this compound.
Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis
The primary goals of subjecting this compound to molecular dynamics simulations would be to elucidate the influence of different solvents on its molecular structure and to analyze its conformational landscape. Such studies are critical for predicting its environmental fate, its interaction with biological systems, and its physicochemical properties in solution.
Solvent Effects:
The behavior of this compound is expected to be significantly influenced by the surrounding solvent environment, a phenomenon that MD simulations are well-suited to explore. The distinct hydrophobic and lipophobic nature of the perfluoroalkyl chain, combined with the polarizable bromine atom, suggests complex interactions in different media.
In aqueous solutions, simulations of similar long-chain PFAS have shown a strong tendency for these molecules to aggregate or migrate to interfaces to minimize the unfavorable interactions between the fluorocarbon chain and water. nih.govresearchgate.net For this compound, MD simulations would likely reveal a similar behavior, where the molecules self-assemble or adsorb at air-water or lipid-water interfaces. The simulations can quantify this behavior by calculating properties such as the radial distribution function between the molecule and solvent molecules and the potential of mean force for interfacial transfer.
In non-polar organic solvents, the interactions would be markedly different. The perfluoroalkyl chain would experience more favorable van der Waals interactions, leading to greater solubility and a more dynamic conformational state. MD simulations can probe the solvation structure, calculating interaction energies between the solute and solvent to understand the thermodynamics of solvation.
The choice of a force field is a critical aspect of any MD simulation, as it dictates the accuracy of the results. nih.gov For perfluorinated compounds, specialized force fields are often required due to the unique electronic properties of fluorine. Commonly used force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) have been adapted for PFAS, and quantum chemistry-based force fields have also been developed to provide more accurate descriptions. researchgate.net A potential force field parameter set for simulating this compound is presented in the illustrative table below.
Illustrative Force Field Parameters for this compound
| Atom Type | Mass (amu) | Charge (e) | Sigma (Å) | Epsilon (kcal/mol) |
|---|---|---|---|---|
| C (CF2) | 12.011 | +0.50 | 3.55 | 0.066 |
| F | 18.998 | -0.25 | 2.85 | 0.032 |
| C (C=O) | 12.011 | +0.60 | 3.75 | 0.105 |
| O | 15.999 | -0.60 | 2.96 | 0.210 |
Note: These values are hypothetical and for illustrative purposes, based on typical parameters for similar functional groups in common force fields.
Conformational Analysis:
The conformational preferences of the perfluoroheptanoyl chain are another key area of investigation. Unlike their hydrocarbon counterparts which favor a planar zig-zag conformation, perfluoroalkyl chains are known to adopt a helical or twisted backbone. nih.govnsf.gov This is attributed to the steric repulsion between the larger fluorine atoms on adjacent carbon atoms. nsf.gov
MD simulations can explore the potential energy surface of this compound by sampling a vast number of conformations over time. Analysis of the dihedral angles along the carbon backbone can reveal the most stable conformations and the energy barriers between them. It is expected that the C-C-C-C dihedral angles will show a preference for values deviating from the 180° (anti-periplanar) conformation typical of alkanes, instead favoring gauche-like conformations that lead to a helical structure. nsf.gov
The presence of the terminal carbonyl bromide group may introduce additional conformational effects. The electronegativity and size of the bromine atom, as well as the polarity of the carbonyl group, could influence the rotational barrier of the adjacent C-C bond.
Illustrative Dihedral Angle Preferences for the Perfluoroalkyl Chain
| Dihedral Angle | Most Probable Value (degrees) | Energy Barrier (kcal/mol) |
|---|---|---|
| F-C-C-F | ± 60 (gauche) | 0.5 - 1.5 |
| C-C-C-C | ± 165 (twisted anti) | 2.0 - 4.0 |
| C-C-C=O | ~180 (anti) | 1.0 - 2.5 |
Note: This table is illustrative and presents expected trends for perfluorinated chains based on existing literature. Actual values for this compound would require specific quantum mechanical calculations and MD simulations.
Emerging Research Frontiers and Future Directions in Perfluoroheptanoyl Bromide Chemistry
Sustainable and Green Chemistry Approaches in Perfluoroheptanoyl Bromide Synthesis and Reactions
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis and application of this compound are no exception. Future research in this area is poised to focus on several key aspects to enhance the environmental sustainability of processes involving this reagent.
Current industrial synthesis of similar perfluoroacyl halides often relies on methods that can generate hazardous byproducts. A significant future direction will be the development of catalytic methods for the synthesis of this compound that minimize waste and avoid the use of stoichiometric toxic reagents. This includes exploring direct carbonylation-bromination of perfluoroheptyl precursors using catalysts that can be recycled and reused.
Furthermore, the development of reactions that proceed with high atom economy will be crucial. This involves designing synthetic transformations where the majority of the atoms from the reactants, including this compound, are incorporated into the final product. The use of safer, renewable, or recyclable solvents in perfluoroheptanoylation reactions is another key area of focus. Researchers are investigating the use of supercritical fluids or fluorous biphasic systems to facilitate product separation and catalyst recycling, thereby reducing the environmental footprint of these reactions.
Integration of this compound into Asymmetric Synthesis and Catalysis
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of the perfluoroheptanoyl group into chiral molecules can significantly influence their biological activity and physical properties. A major research frontier is the development of catalytic asymmetric methods that utilize this compound.
This includes the design and application of chiral catalysts, such as planar chiral organocatalysts, for the enantioselective perfluoroheptanoylation of various substrates like alcohols, amines, and carbon nucleophiles. amazonaws.com The bulky and electron-withdrawing nature of the perfluoroheptyl group can be exploited to achieve high levels of stereocontrol in these reactions.
Future work will likely involve the development of novel chiral ligands and catalysts specifically designed to accommodate the steric and electronic properties of this compound. This will enable the synthesis of a wide range of enantiomerically enriched fluorinated compounds with potential applications as pharmaceuticals, chiral materials, and probes for studying biological processes.
Development of Novel and Highly Selective Perfluoroheptanoylation Strategies
The development of new and selective methods for introducing the perfluoroheptanoyl group is a central theme in advancing the chemistry of this compound. Traditional acylation methods can sometimes lack selectivity, particularly in complex molecules with multiple reactive sites.
A key area of emerging research is the development of chemoselective perfluoroheptanoylation reactions. This involves the use of specific catalysts or reaction conditions to target a particular functional group in a multifunctional molecule. For instance, methods that can selectively acylate an aliphatic alcohol in the presence of an aromatic alcohol, or an amine in the presence of a thiol, are highly desirable.
Furthermore, regioselective perfluoroheptanoylation, the ability to functionalize a specific position within a molecule, is another important frontier. This is particularly relevant in the synthesis of complex natural products and pharmaceuticals. Researchers are exploring the use of directing groups and novel catalytic systems to achieve high regioselectivity in perfluoroheptanoylation reactions.
Exploration of Unconventional Reactivity Patterns and Synthetic Transformations
Beyond its role as a simple acylating agent, researchers are beginning to explore the unconventional reactivity of this compound. The strong electron-withdrawing nature of the perfluoroheptyl group can lead to unique chemical transformations that are not observed with non-fluorinated acyl bromides.
One area of interest is the selective activation of the carbon-fluorine (C-F) bonds within the perfluoroheptyl chain. sioc-journal.cnnih.gov While C-F bonds are generally considered to be very strong and unreactive, their activation under specific catalytic conditions could open up new avenues for the synthesis of partially fluorinated compounds with tailored properties. Frustrated Lewis pairs (FLPs) have shown promise in the monoselective activation of C-F bonds in polyfluoroalkanes, a strategy that could potentially be applied to this compound derivatives. nih.gov
Another emerging area is the use of this compound in radical reactions. The perfluoroheptanoyl radical, which can be generated under various conditions, could participate in a range of novel addition and cyclization reactions, leading to the formation of complex fluorinated ring systems.
Multidisciplinary Research Bridging this compound Chemistry with Other Scientific Domains
The unique properties conferred by the perfluoroheptyl group make this compound a valuable tool in multidisciplinary research, bridging organic chemistry with materials science, biomedical science, and electronics.
Materials Science: this compound serves as a key building block for the synthesis of fluorinated polymers and materials with specialized properties. lookchem.com These materials often exhibit high thermal and chemical stability, low surface energy (leading to hydrophobicity and oleophobicity), and unique optical and electronic properties. lookchem.com Future research will likely focus on the synthesis of novel fluorinated polymers for applications in advanced coatings, membranes for separation processes, and low-dielectric materials for microelectronics. lookchem.comtitech.ac.jp The incorporation of perfluoroheptanoyl groups can also be used to create superhydrophobic surfaces. acs.org
Biomedical Applications: The high fluorine content of this compound derivatives makes them attractive for biomedical applications. Fluorinated compounds are being explored for use as contrast agents in magnetic resonance imaging (MRI) and as components of artificial blood substitutes due to their ability to dissolve large amounts of oxygen. nih.gov While research has focused on related compounds like perfluorooctyl bromide, the principles can be extended to derivatives of this compound. nih.gov Furthermore, the introduction of a perfluoroheptanoyl group can enhance the metabolic stability and bioavailability of drug molecules. mdpi.com
Electronics: The stability and dielectric properties of materials derived from this compound make them suitable for use in electronic materials where reliability and longevity are critical. lookchem.com
The continued exploration of the fundamental chemistry and applications of this compound promises to yield exciting discoveries and technological advancements across a wide range of scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
